N-(2,3-Dichlorophenyl)acetimidamide
Overview
Description
N-(2,3-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C8H8Cl2N2 and a molecular weight of 203.07 g/mol . It is characterized by the presence of two chlorine atoms attached to a phenyl ring and an acetimidamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)acetimidamide typically involves the reaction of 2,3-dichloroaniline with acetic anhydride, followed by the addition of ammonia or an amine to form the acetimidamide group . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- Reduction
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Biological Activity
N-(2,3-Dichlorophenyl)acetimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a dichlorophenyl group attached to an acetamide moiety. This structural configuration is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity and influencing metabolic processes.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition leads to reduced inflammation and pain relief.
- Analgesic Properties : In various animal models, this compound has exhibited potent analgesic effects. Studies have shown that it acts as an opioid receptor agonist, providing pain relief comparable to established analgesics.
Structure-Activity Relationship (SAR)
The SAR studies on this compound reveal that modifications in the chemical structure can significantly impact its biological activity. For instance:
- Substitution Patterns : The position and nature of substituents on the phenyl ring influence both potency and selectivity for various biological targets.
- Functional Groups : The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with target enzymes and receptors.
Case Study 1: Analgesic Activity
A study evaluated the analgesic potential of this compound using a mouse abdominal constriction model. The results indicated an effective dose (ED50) of 0.04 mg/kg for pain relief, demonstrating its potential as a therapeutic agent for managing pain .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays assessed the anti-inflammatory effects of this compound on COX-1 and COX-2 enzymes. The compound exhibited selective inhibition of COX-2 with an IC50 value significantly lower than that of traditional NSAIDs like indomethacin .
Comparative Data Table
Properties
IUPAC Name |
N'-(2,3-dichlorophenyl)ethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNHDOZTGCCEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C(=CC=C1)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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